

# Physical and chemical characteristics of Dibromomalonamide

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## Compound of Interest

Compound Name: **Dibromomalonamide**

Cat. No.: **B132542**

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An in-depth technical guide on the core physical and chemical characteristics of **Dibromomalonamide**, designed for researchers, scientists, and drug development professionals.

## Structural and Molecular Characteristics

**Dibromomalonamide**, systematically named 2,2-dibromopropanediamide, is a halogenated organic compound.<sup>[1]</sup> Its core structure consists of a central carbon atom bonded to two bromine atoms and two carboxamide (-CONH<sub>2</sub>) groups.

Diagram: Molecular Structure of **Dibromomalonamide**

Caption: 2D representation of the **Dibromomalonamide** molecule.

The presence of two electron-withdrawing bromine atoms on the alpha-carbon significantly influences the electronic environment of the molecule, rendering the central carbon electrophilic. The two amide functional groups can participate in hydrogen bonding, which affects its physical properties like melting point and solubility.

Table 1: Core Physicochemical Properties of **Dibromomalonamide**

Property	Value	Source(s)
IUPAC Name	2,2-dibromopropanediamide	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	Dibromomalonamide, 2,2-Dibromomalonamide, Dibromomalonic Diamide	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	73003-80-2	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>3</sub> H <sub>4</sub> Br <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	259.88 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White to almost white powder/crystal	<a href="#">[4]</a> <a href="#">[7]</a>
Melting Point	202-207 °C (395.6-404.6 °F)	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	No information available	<a href="#">[5]</a>
Solubility	Soluble in water	<a href="#">[4]</a> <a href="#">[6]</a>
Sensitivity	Moisture and light sensitive	<a href="#">[6]</a> <a href="#">[7]</a>

## Spectroscopic Characterization

The structural elucidation of **Dibromomalonamide** relies on standard spectroscopic techniques. While specific spectral data is not extensively available in public databases, the expected signatures can be inferred from its structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H-NMR: The spectrum is expected to show a broad singlet corresponding to the four protons of the two amide (-NH<sub>2</sub>) groups. The chemical shift would be dependent on the solvent and concentration.
  - <sup>13</sup>C-NMR: A <sup>13</sup>C NMR spectrum is available, which would confirm the presence of the different carbon environments in the molecule.[\[1\]](#) We would anticipate signals for the central dibrominated carbon and the two equivalent carbonyl carbons of the amide groups.

- Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present. Key expected absorptions include:
  - N-H stretching vibrations for the amide groups, typically appearing as a broad band in the region of 3100-3500  $\text{cm}^{-1}$ .
  - C=O stretching vibrations (Amide I band) around 1650-1700  $\text{cm}^{-1}$ .
  - N-H bending vibrations (Amide II band) around 1550-1650  $\text{cm}^{-1}$ .
  - C-Br stretching vibrations, which would appear in the fingerprint region at lower wavenumbers. An existing Fourier-Transform Infrared (FTIR) spectrum confirms these characteristics.[\[1\]](#)
- Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).

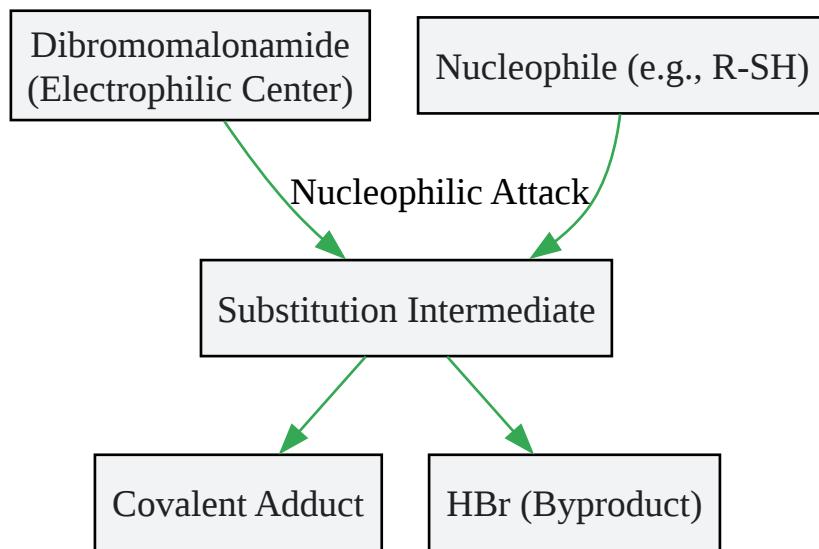
## Chemical Reactivity and Stability

The reactivity of **Dibromomalonamide** is largely dictated by the electrophilic nature of the central carbon atom and the presence of the two amide groups.

- Stability: The compound is sensitive to moisture and light.[\[6\]](#)[\[7\]](#) It should be stored in a dry, cool, and well-ventilated place, away from oxidizing agents.[\[5\]](#)[\[6\]](#) Hazardous polymerization is not known to occur.[\[5\]](#)
- Reactivity Profile:
  - Nucleophilic Substitution: The two bromine atoms are potential leaving groups, making the central carbon susceptible to nucleophilic attack. This reactivity is the likely basis for its antimicrobial properties, where it may react with nucleophilic residues (e.g., cysteine thiols) in microbial enzymes, leading to their inactivation.
  - Hydrolysis: As with many amides, **Dibromomalonamide** can undergo hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of

dibromomalonic acid and ammonia. Its sensitivity to moisture suggests this can occur even with atmospheric water over time.

Diagram: Potential Reactivity Pathway



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Caption: Generalized scheme of **Dibromomalonamide** reacting with a nucleophile.

## Synthesis and Purification

While detailed, peer-reviewed synthetic procedures for **Dibromomalonamide** are not readily available in the search results, a general approach can be inferred from related chemistry. A plausible synthesis would involve the direct bromination of malonamide.

### Hypothetical Synthesis Workflow



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Caption: A logical workflow for the synthesis and purification of **Dibromomalonamide**.

### Experimental Protocol: Conceptual Outline for Synthesis

- Reaction Setup: Dissolve malonamide in a suitable solvent (e.g., water or a halogenated solvent) in a reaction vessel equipped with a stirrer and addition funnel.
- Bromination: Cool the solution in an ice bath and slowly add a stoichiometric amount of bromine ( $\text{Br}_2$ ). The reaction is exothermic and should be controlled.
- Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the reaction is complete, quench any excess bromine. The crude product may precipitate from the solution or be isolated by extraction.
- Purification: The crude solid can be purified by recrystallization from an appropriate solvent system to yield pure **Dibromomalonamide**.

## Applications in Research and Development

**Dibromomalonamide**'s properties make it a compound of interest in several areas:

- Antimicrobial Agent: It is used as a biocide, for example, in sugar mills to control microbial growth.[6][7] Its mechanism is likely tied to the irreversible modification of essential microbial proteins.
- Synthetic Chemistry Precursor: It serves as a building block for more complex molecules. For instance, it is used to produce 5-thioxo-[5][6]dithiolo[4,5-d][5][6]dithiole-2,2-dicarboxylic acid diamide.[6][7]
- Materials Science: There is a suggested application in the development of battery materials, although this area is less defined in the available literature.[6]
- Formulation Additive: It has been used as a compound in lipophilic fluid systems for fabric care.[6][7]

## Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling

**Dibromomalonamide.**

- Hazard Identification:
  - Causes serious eye irritation and skin irritation.[5][8]
  - May cause respiratory irritation.[8]
  - Some classifications indicate it may be harmful if swallowed, may cause an allergic skin reaction, and could be fatal if inhaled.[1]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [5]
  - Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [5]
  - Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a particle filter respirator may be necessary.[5]
- Handling and Storage:
  - Avoid dust formation, ingestion, and inhalation.[5]
  - Do not get in eyes, on skin, or on clothing.[5]
  - Store in a dry, cool, and well-ventilated place.[5]
  - Keep containers tightly closed.[5]
  - The compound is sensitive to moisture and light.[6][7]

## References

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